- Bismuth(III) chloride-catalyzed chlorination of alcohols by chlorosilanes, Synlett, 1994, (9), 723-4
Cas no 934-11-2 ((1-Chloropropyl)benzene)
(1-Chloropropyl)benzene structure
Product Name:(1-Chloropropyl)benzene
CAS番号:934-11-2
MF:C9H11Cl
メガワット:154.636641740799
MDL:MFCD00466194
CID:752715
PubChem ID:524241
Update Time:2025-06-23
(1-Chloropropyl)benzene 化学的及び物理的性質
名前と識別子
-
- Benzene, (1-chloropropyl)-
- (1-Chloropropyl)benzene
- (1-CHLORO-PROPYL)-BENZENE
- 1-chloro-1-phenylpropane
- (1-Chloropropyl)benzene (ACI)
- 1-Phenylpropyl chloride
- α-Ethylbenzyl chloride
- AKOS009235220
- 934-11-2
- DB-299412
- J-500148
- 1-chloropropylbenzene
- (1-Chloropropargylidene)cyclohexane
- Benzene, (1-chloropropyl)
- SCHEMBL212179
- DTXSID70335275
- EN300-91435
- (1-Chloropropyl)-benzene
- J-500147
-
- MDL: MFCD00466194
- インチ: 1S/C9H11Cl/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
- InChIKey: MZMVVHAHSRJOEO-UHFFFAOYSA-N
- ほほえんだ: ClC(CC)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 154.0549280g/mol
- どういたいしつりょう: 154.0549280g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 84.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 0Ų
(1-Chloropropyl)benzene 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C588183-10mg |
(1-Chloropropyl)benzene |
934-11-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C588183-50mg |
(1-Chloropropyl)benzene |
934-11-2 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C588183-100mg |
(1-Chloropropyl)benzene |
934-11-2 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Alichem | A019087494-1g |
(1-Chloropropyl)benzene |
934-11-2 | 97% | 1g |
$684.09 | 2023-08-31 | |
| eNovation Chemicals LLC | D364346-10g |
(1-Chloro-propyl)-benzene |
934-11-2 | 95% | 10g |
$685 | 2024-08-03 | |
| Fluorochem | 088759-1g |
1-Chloro-propyl)-benzene |
934-11-2 | 97% | 1g |
£549.00 | 2022-03-01 | |
| Enamine | EN300-91435-0.05g |
(1-chloropropyl)benzene |
934-11-2 | 95% | 0.05g |
$59.0 | 2023-02-11 | |
| Enamine | EN300-91435-0.1g |
(1-chloropropyl)benzene |
934-11-2 | 95% | 0.1g |
$88.0 | 2023-02-11 | |
| Enamine | EN300-91435-0.25g |
(1-chloropropyl)benzene |
934-11-2 | 95% | 0.25g |
$125.0 | 2023-02-11 | |
| Enamine | EN300-91435-0.5g |
(1-chloropropyl)benzene |
934-11-2 | 95% | 0.5g |
$197.0 | 2023-02-11 |
(1-Chloropropyl)benzene 合成方法
合成方法 1
合成方法 2
はんのうじょうけん
1.1 Reagents: Dimethylformamide , Trichloroisocyanuric acid Solvents: Dichloromethane ; 3 h, 25 °C
1.2 10 min
1.2 10 min
リファレンス
- Trichloroisocynuric acid/dimethyl formamide as efficient reagent for chlorodehydration of alcohols under conventional and ultrasonic conditions, Synthesis and Reactivity in Inorganic, 2015, 45(1), 97-103
合成方法 3
合成方法 4
合成方法 5
合成方法 6
合成方法 7
合成方法 8
はんのうじょうけん
1.1 Reagents: Cyanuric chloride , 1H-Imidazolium, 3-[2-(formylmethylamino)ethyl]-1-methyl-, salt with 1,1,1-triflu… Solvents: Acetonitrile ; 25 °C
1.2 Solvents: Acetonitrile ; 45 min, 25 °C
1.2 Solvents: Acetonitrile ; 45 min, 25 °C
リファレンス
- Preparation of ionic liquid-based Vilsmeier reagent from novel multi-purpose dimethylformamide-like ionic liquid and its application, Chinese Journal of Chemistry, 2012, 30(7), 1647-1657
合成方法 9
はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane , Triethylsilane Catalysts: Hexakis[μ-(acetato-κO:κO′)]triaqua-μ3-oxotriiron(1+) Solvents: Methyl acetate ; 1.5 h, rt
リファレンス
- Iron catalyzed halogenation of benzylic aldehydes and ketones, Catalysis Science & Technology, 2015, 5(4), 2406-2417
合成方法 10
合成方法 11
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 1 - 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
リファレンス
- An iron-based catalyst enables the enantioconvergent synthesis of chiral 1,1-diarylalkanes through a Suzuki-Miyaura cross-coupling reaction, ChemRxiv, 2020, 1, 1-6
合成方法 12
合成方法 13
はんのうじょうけん
1.1 Reagents: Lithium Catalysts: Naphthalene Solvents: Tetrahydrofuran ; 45 min, -78 °C
1.2 30 min
1.3 Reagents: Carbon disulfide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Hexane , Water ; 1 h, 25 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water
1.2 30 min
1.3 Reagents: Carbon disulfide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Hexane , Water ; 1 h, 25 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
- Preparation of α,n-dilithiotoluene equivalents. Synthesis of tamoxifen, Tetrahedron, 2003, 59(18), 3219-3225
合成方法 14
はんのうじょうけん
1.1 Reagents: Titanium tetrachloride , Ammonia borane Solvents: Diethyl ether ; 0 °C; 1 min, 0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
リファレンス
- Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols, Organic Letters, 2023, 25(25), 4650-4655
合成方法 15
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → 50 °C; 3 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
リファレンス
- Copper(I)-Catalyzed Enantioconvergent Borylation of Racemic Benzyl Chlorides Enabled by Quadrant-by-Quadrant Structure Modification of Chiral Bisphosphine Ligands, Angewandte Chemie, 2019, 58(32), 11112-11117
合成方法 16
はんのうじょうけん
1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone , Hydrochloric acid Catalysts: Acetic acid ; 6 - 24 h, 50 °C
リファレンス
- Metal-free regioselective hydrochlorination of unactivated alkenes via a combined acid catalytic system, Green Chemistry, 2018, 20(3), 680-684
合成方法 17
はんのうじょうけん
1.1 Reagents: Chlorosuccinimide , Tetrabutylammonium fluoride Solvents: Dichloromethane ; 8 h, 50 °C
リファレンス
- Ligands with 1,10-phenanthroline scaffold for highly regioselective iron-catalyzed alkene hydrosilylation, Nature Communications, 2018, 9(1), 1-11
合成方法 18
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Chloroform ; 0 °C; 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
リファレンス
- Nickel-Catalyzed Multicomponent Coupling: Synthesis of α-Chiral Ketones by Reductive Hydrocarbonylation of Alkenes, Journal of the American Chemical Society, 2021, 143(35), 14089-14096
合成方法 19
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Chloroform ; 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 12 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 12 h, 23 °C
リファレンス
- Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles, Journal of the American Chemical Society, 2014, 136(41), 14365-14368
(1-Chloropropyl)benzene Raw materials
(1-Chloropropyl)benzene Preparation Products
(1-Chloropropyl)benzene サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:934-11-2)(1-Chloropropyl)benzene
注文番号:A859797
在庫ステータス:in Stock
はかる:1g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 08:20
価格 ($):553.0
Email:sales@amadischem.com
(1-Chloropropyl)benzene 関連文献
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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推奨される供給者
Amadis Chemical Company Limited
(CAS:934-11-2)(1-Chloropropyl)benzene
清らかである:99%
はかる:1g
価格 ($):553.0